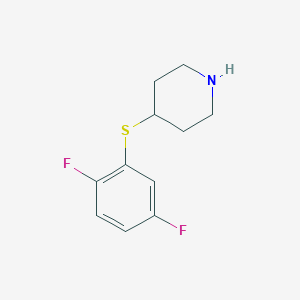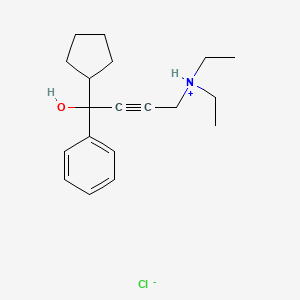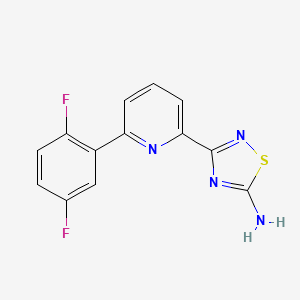
3-(6-(2,5-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-(2,5-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and substituted with a difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(2,5-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and difluorophenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,5-difluorobenzonitrile with hydrazine hydrate can form the intermediate, which is then reacted with a pyridine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
3-(6-(2,5-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The difluorophenyl and pyridine groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.
科学研究应用
3-(6-(2,5-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用机制
The mechanism of action of 3-(6-(2,5-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-(6-(2,5-Difluorophenyl)pyridin-2-yl)-1,2,4-triazol-5-amine
- 3-(6-(2,5-Difluorophenyl)pyridin-2-yl)-1,2,4-oxadiazol-5-amine
Uniqueness
3-(6-(2,5-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions.
属性
分子式 |
C13H8F2N4S |
|---|---|
分子量 |
290.29 g/mol |
IUPAC 名称 |
3-[6-(2,5-difluorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H8F2N4S/c14-7-4-5-9(15)8(6-7)10-2-1-3-11(17-10)12-18-13(16)20-19-12/h1-6H,(H2,16,18,19) |
InChI 键 |
XWDGBUFMXUBIOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C2=NSC(=N2)N)C3=C(C=CC(=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15343868.png)
![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine](/img/structure/B15343876.png)
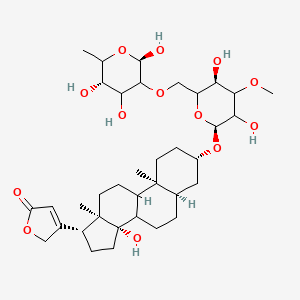


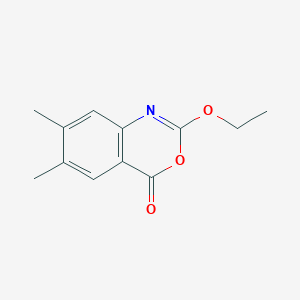

![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
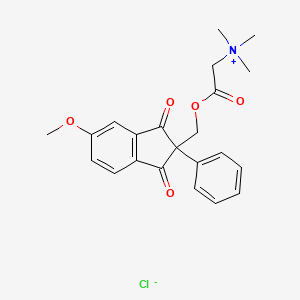
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
methanone](/img/structure/B15343943.png)
